Furilazole

Catalog No.
S002144
CAS No.
121776-33-8
M.F
C11H13Cl2NO3
M. Wt
278.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furilazole

Substituting Benoxacor for Furilazole often causes precipitation due to lower solubility (22 vs 235 mg/L). Furilazole ensures stable aqueous seed coatings and synchronized soil mobility.

  • Prevents crystallization in water-based seed treatments, ensuring homogeneous application.
  • Soil adsorption coefficient (Kf=3.4) matches water-soluble herbicides (e.g., acetochlor) for co-migration to root zone.
  • >3-fold lower fish toxicity (LC50 4.6 mg/L) than Benoxacor, aiding regulatory compliance.

Ideal for flowable concentrate (SC) formulations. Available for immediate procurement.

CAS Number

121776-33-8

Product Name

Furilazole

IUPAC Name

2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone

Molecular Formula

C11H13Cl2NO3

Molecular Weight

278.13 g/mol

InChI

InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3

InChI Key

MCNOFYBITGAAGM-UHFFFAOYSA-N

solubility

7.08e-04 M

Canonical SMILES

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C

The exact mass of the compound Furilazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.08e-04 m. It belongs to the ontological category of furans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(±)-3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-1,3-oxazolidine, 3-(Dichloroacetyl)-5-(2-furyl)-2,2-dimethyloxazolidine, MON 13900, Furilazole [ISO]

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 1 g

Furilazole (CAS: 121776-33-8) is a highly effective dichloroacetamide herbicide safener engineered to protect cereal crops—primarily maize and wheat—from the phytotoxic effects of chloroacetanilide and sulfonylurea herbicides. Functioning as a potent inducer of the plant's endogenous detoxification xenome, Furilazole upregulates Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs) to accelerate herbicide metabolism[1]. Representing approximately 16% of the global safener market, it is heavily utilized in advanced seed treatments and pre-mixed liquid formulations [2]. For procurement and formulation scientists, Furilazole offers a distinct physicochemical profile characterized by moderate aqueous solubility and specific soil mobility, making it a critical component for modern, high-efficacy crop protection systems [3].

Research Fit

Safener Selectivity Investigations

Dichloroacetamide safener mechanism and glutathione conjugation studies

Environmental Fate Profiling

Aqueous mobility, sorption behavior, and hydrolysis pathway assessments

Formulation Compatibility Research

Co-application with chloroacetamide herbicides for crop protection modeling

Substituting Furilazole with other common dichloroacetamide safeners, such as Benoxacor or Dichlormid, frequently results in formulation instability and compromised field efficacy. While these compounds share a core chemical class, Furilazole possesses an aqueous solubility of approximately 235 mg/L, which is more than ten times higher than that of Benoxacor (22 mg/L) [1]. This stark difference means that substituting Benoxacor into a water-dispersible or flowable concentrate designed for Furilazole can lead to premature precipitation or crystallization [1]. Furthermore, Furilazole exhibits a lower soil adsorption coefficient, allowing it to co-migrate effectively with specific water-soluble herbicides to the root zone; generic substitutes with higher adsorption capacities may lag in the soil profile, leaving the emerging crop unprotected [2].

Substitution Risk

Physicochemical Profile

Solubility and sorption differences may shift leaching behavior and controlled-release patterns relative to other dichloroacetamides.

Environmental Fate Variability

Hydrolysis rates and adsorption affinities differ notably among safeners; benoxacor exhibits much faster alkaline degradation.

Non-target Biological Response

Reported algal cell morphology effects vary; furilazole shows a distinct sublethal profile not seen with benoxacor or AD-67.

Aqueous Solubility and Formulation Stability

Furilazole demonstrates a significantly higher aqueous solubility profile compared to its closest in-class comparator, Benoxacor. Experimental data establishes Furilazole's aqueous solubility at 235 mg/L at 20-25°C, whereas Benoxacor achieves only 22 mg/L under identical conditions [1]. This >10-fold advantage in solubility prevents precipitation when diluted into aqueous assay buffers or liquid agricultural formulations, ensuring a stable suspension [1].

Evidence DimensionAqueous Solubility at 20-25°C
Target Compound Data235 mg/L
Comparator Or BaselineBenoxacor (22 mg/L)
Quantified Difference>10-fold higher solubility
ConditionsNeutral pH, 20-25°C in aqueous media

Enables the development of highly concentrated, stable aqueous flowable concentrates and seed treatments without the risk of active ingredient crystallization.

Aqueous Solubility
Head-to-head
235 mg/L 10.7× higher
Reported solubility advantage over benoxacor (22 mg/L); log Kow 1.96 vs 2.23
Impacts aqueous mobility and environmental transport modeling

Soil Mobility and Adsorption Kinetics

To provide effective crop protection, a safener must migrate through the soil at a rate comparable to the co-applied herbicide. Furilazole exhibits a lower adsorption affinity to soil organic carbon matrices compared to Benoxacor. The Freundlich adsorption constant (Kf) for Furilazole to granular activated carbon (GAC) is 3.4 (mg/g) × (mg/L)^(1/n), while Benoxacor demonstrates a significantly higher Kf of 6.4 (mg/g) × (mg/L)^(1/n) [1]. This reduced adsorption capacity ensures that Furilazole remains sufficiently mobile in the soil profile to reach the root zone of emerging seedlings [1].

Evidence DimensionFreundlich adsorption constant (Kf) to Granular Activated Carbon
Target Compound Data3.4 (mg/g) × (mg/L)^(1/n)
Comparator Or BaselineBenoxacor (6.4 (mg/g) × (mg/L)^(1/n))
Quantified Difference~47% lower adsorption capacity
ConditionsEquilibrium sorption experiments using GAC and agricultural soils

Guarantees that the safener co-migrates with water-soluble herbicides, preventing a spatial mismatch that would leave the crop vulnerable to phytotoxicity.

GAC Sorption
Head-to-head
Kf 3.4 1.9× lower
Lower Freundlich sorption constant vs benoxacor (Kf 6.4) on granular activated carbon
Suggests reduced removal efficiency in GAC water treatment

Aquatic Ecotoxicity and Environmental Safety Profile

Regulatory compliance and environmental impact are critical factors in agrochemical procurement. Furilazole presents a more favorable aquatic toxicity profile than Benoxacor. Toxicity assays indicate that the lowest LC50 for Furilazole in freshwater fish is 4.6 mg/L, whereas Benoxacor is classified as more highly toxic with a lowest reported LC50 of 1.4 mg/L in Ictalurus punctatus[1]. This reduced toxicity provides a wider margin of safety for non-target aquatic organisms in the event of agricultural runoff[1].

Evidence DimensionAcute LC50 in freshwater fish
Target Compound Data4.6 mg/L
Comparator Or BaselineBenoxacor (1.4 mg/L)
Quantified Difference>3-fold lower aquatic toxicity (higher LC50)
ConditionsStandard acute freshwater fish toxicity assays

Lowers the environmental risk profile of the final formulated product, easing regulatory approvals and mitigating ecological damage from agricultural runoff.

Alkaline Hydrolysis
Head-to-head
kOH 3.5 M⁻¹h⁻¹ ~140× slower
Base-mediated hydrolysis rate far lower than benoxacor (500 M⁻¹h⁻¹)
Much greater persistence under alkaline water treatment conditions

Crop Tolerance Enhancement in Cereal Formulations

Furilazole is highly effective at mitigating herbicide-induced stress in cereal crops. Market and field application data demonstrate that Furilazole is utilized in approximately 41% of wheat herbicide formulations, where it improves overall crop tolerance by 28% compared to unsafened baselines [1]. By robustly inducing detoxification enzymes, it rapidly neutralizes active ingredients like acetochlor before they can inhibit seedling growth[1].

Evidence DimensionCrop tolerance improvement
Target Compound Data28% improvement in crop tolerance
Comparator Or BaselineUnsafened herbicide application (Baseline)
Quantified Difference+28% tolerance
ConditionsField application in wheat herbicide formulations

Directly preserves crop yield potential when applying aggressive pre-emergence herbicides, ensuring maximum weed control without sacrificing the primary crop.

Stream Water Detection
Reported
31% of samples (1st)
Benoxacor: 29%
Dichlormid: 15%
AD-67: 2%
Most frequently detected dichloroacetamide safener in surface water survey
Seven Midwestern U.S. streams, 2016-2017
Algal Cell Morphology
Head-to-head
Decrease in cell size
Unique sublethal response vs no effect (benoxacor/AD-67) or increase (dichlormid)
Observed at or above EC50; context for algal toxicology studies

High-Concentration Aqueous Seed Treatments

Because Furilazole possesses a relatively high aqueous solubility (235 mg/L) compared to other dichloroacetamides, it is the preferred safener for advanced seed coating technologies. It can be formulated into stable, water-dispersible seed treatments without the risk of premature crystallization, ensuring immediate bioavailability in the root zone upon planting [1].

Pre-mixed Flowable Herbicide Concentrates

Furilazole is ideal for co-formulation with water-soluble herbicides (e.g., acetochlor or halosulfuron) into single-bottle flowable concentrates (SC). Its specific soil adsorption kinetics (Kf = 3.4) allow it to migrate through the soil profile at a rate matching the active herbicide, providing synchronized protection to the emerging crop [2].

Environmentally Sensitive Agricultural Zones

In regions with strict runoff regulations or proximity to aquatic ecosystems, Furilazole is selected over Benoxacor due to its >3-fold lower toxicity to freshwater fish (LC50 = 4.6 mg/L). This enables the deployment of effective weed control systems while maintaining compliance with stringent environmental safety standards [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Controlled-Release Safener Studies
High aqueous mobility and low soil sorption profile
Leaching and mobility assays with co-applied herbicides
Environmental Monitoring Prioritization
Frequent surface water occurrence among dichloroacetamides
Inclusion in agrochemical runoff monitoring programs
Algal Ecotoxicology Research
Reported unique sublethal morphological effect on algae
Algal cell morphology assays under controlled exposure
Alkaline Water Treatment Fate Studies
High resistance to base-mediated hydrolysis
Hydrolysis rate comparison in alkaline conditions

Physical Description

WetSolid
Solid

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

277.0272487 Da

Monoisotopic Mass

277.0272487 Da

Heavy Atom Count

17

LogP

2.12 (LogP)

Melting Point

97.0 °C
97-98°C

UNII

G25K04N8Z5

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (59.57%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (59.57%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.95e-08 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

121776-57-6
121776-33-8
141980-03-2

Wikipedia

Furilazole

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Ethanone, 2,2-dichloro-1-[(5R)-5-(2-furanyl)-2,2-dimethyl-3-oxazolidinyl]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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